REACTION_CXSMILES
|
[C:1]1([C:7]([C:9]([C:11]2[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=2)=O)=O)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[S:17]([NH2:21])([NH2:20])(=[O:19])=[O:18].Cl>C(O)C>[C:1]1([C:7]2[C:9]([C:11]3[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=3)=[N:21][S:17](=[O:19])(=[O:18])[N:20]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1(=CC=CC=C1)C(=O)C(=O)C1=CC=CC=C1
|
Name
|
|
Quantity
|
4.6 g
|
Type
|
reactant
|
Smiles
|
S(=O)(=O)(N)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
100 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was bubbled into the reaction mixture until the temperature
|
Type
|
CUSTOM
|
Details
|
reached 55° C
|
Type
|
TEMPERATURE
|
Details
|
The mixture was heated
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 2 hrs
|
Duration
|
2 h
|
Type
|
CUSTOM
|
Details
|
Concentration of the mixture gave a light yellow solid which
|
Type
|
CUSTOM
|
Details
|
was triturated first with water
|
Type
|
CUSTOM
|
Details
|
The solids may be recrystallized if necessary from acetone
|
Type
|
CUSTOM
|
Details
|
to give white crystals
|
Reaction Time |
8 (± 8) h |
Name
|
|
Type
|
|
Smiles
|
C1(=CC=CC=C1)C1=NS(N=C1C1=CC=CC=C1)(=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |